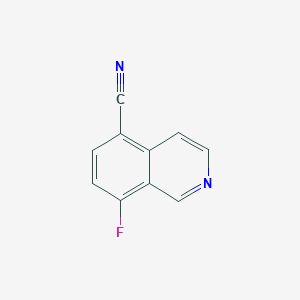

8-Fluoroisoquinoline-5-carbonitrile

Description

Strategic Importance of Fluorinated Heterocyclic Compounds in Chemical Research

The strategic incorporation of fluorine into heterocyclic compounds is a widely employed strategy in modern drug discovery and materials science. bldpharm.comresearchgate.net The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, impart significant advantages. thieme-connect.de In medicinal chemistry, fluorination can enhance a molecule's metabolic stability by blocking sites susceptible to enzymatic degradation, thereby increasing its half-life and bioavailability. quickcompany.in Furthermore, the introduction of fluorine can modulate the lipophilicity of a compound, which in turn affects its ability to permeate cell membranes and interact with biological targets. smolecule.com It can also alter the acidity or basicity of nearby functional groups, influencing the molecule's binding affinity to proteins. bldpharm.com

The impact of fluorination is evident in the significant number of fluorinated drugs that have received FDA approval, including blockbuster pharmaceuticals for a wide range of diseases. nih.gov Beyond pharmaceuticals, fluorinated heterocyclic compounds are integral to the development of advanced materials, such as organic light-emitting diodes (OLEDs) and liquid crystals, due to their unique electronic and photophysical properties. bldpharm.com

Historical Trajectories and Milestones in Isoquinoline (B145761) Synthetic Methodologies

The isoquinoline scaffold is a key structural motif found in numerous natural products, particularly alkaloids with significant pharmacological activities. sigmaaldrich.com The first isolation of isoquinoline from coal tar in 1885 marked the beginning of extensive research into its synthesis and derivatives. sigmaaldrich.com

Classical methods for constructing the isoquinoline core, such as the Bischler-Napieralski synthesis and the Pomeranz-Fritsch reaction , have been fundamental to the field for over a century. bldpharm.comgoogle.com The Bischler-Napieralski reaction involves the cyclodehydration of a β-phenylethylamide, while the Pomeranz-Fritsch reaction utilizes the acid-catalyzed cyclization of a benzalaminoacetal. bldpharm.comsigmaaldrich.com Variations of these methods, including the Pictet-Spengler reaction, which yields tetrahydroisoquinolines, have further expanded the synthetic chemist's toolkit. google.com

In recent decades, the advent of modern synthetic methodologies has revolutionized isoquinoline synthesis. Transition metal-catalyzed cross-coupling reactions, microwave-assisted synthesis, and C-H activation strategies now offer more efficient, selective, and environmentally benign routes to a diverse array of isoquinoline derivatives. bldpharm.com These advancements have not only facilitated the synthesis of complex natural products but have also enabled the creation of novel isoquinoline-based compounds with tailored properties for specific applications.

The Position of 8-Fluoroisoquinoline-5-carbonitrile within Contemporary Fluoroisoquinoline Research Paradigms

While extensive research has been conducted on a variety of fluorinated isoquinolines, publicly available information specifically detailing the synthesis, properties, and applications of This compound is limited. However, by examining closely related analogs, we can infer its potential significance and the likely avenues of its application in contemporary research.

Compounds such as 8-Fluoro-5-methylisoquinoline-1-carbonitrile and 5-Fluoroisoquinoline-8-carbonitrile serve as important reference points. Research on these related structures suggests that the introduction of a fluorine atom at the 8-position and a nitrile group at the 5-position of the isoquinoline ring would likely impart unique electronic and steric properties. The fluorine atom can influence the molecule's reactivity and biological interactions, while the nitrile group is a versatile functional handle that can be converted into other functionalities, such as amines or carboxylic acids, or can participate in cycloaddition reactions.

The synthesis of such a molecule would likely draw upon modern synthetic strategies, potentially involving a directed ortho-lithiation of a fluorinated precursor followed by the introduction of the carbonitrile group. The development of efficient synthetic routes to compounds like this compound is a key area of interest, as it would provide a valuable building block for the creation of more complex molecules with potential applications in medicinal chemistry and materials science.

The table below provides a summary of related fluorinated isoquinoline derivatives and their key features, illustrating the chemical space in which this compound resides.

| Compound Name | Key Structural Features | Potential Research Applications |

| 8-Fluoro-3,4-dihydroisoquinoline | Fluorine at position 8, partially saturated pyridine (B92270) ring. | Building block for the synthesis of 1,8-disubstituted tetrahydroisoquinolines with potential central nervous system activity. nih.gov |

| 8-Fluoro-5-methylisoquinoline-1-carbonitrile | Fluorine at position 8, methyl group at position 5, nitrile at position 1. | Investigated for potential antimicrobial and anticancer activities. smolecule.com |

| 5-Fluoroisoquinoline-8-carbonitrile | Fluorine at position 5, nitrile at position 8. | A commercially available building block for chemical synthesis. bldpharm.com |

| 4-Fluoroisoquinoline-5-sulfonyl chloride | Fluorine at position 4, sulfonyl chloride at position 5. | Intermediate in the synthesis of isoquinoline derivatives with potential therapeutic applications. |

The study of fluorinated isoquinolines is a vibrant and expanding area of chemical research. While specific data on this compound remains scarce in the public domain, the established importance of related compounds strongly suggests its potential as a valuable and versatile scaffold for the development of new chemical entities with novel properties and functions. Further research into the synthesis and characterization of this specific isomer is warranted to fully explore its scientific potential.

Structure

3D Structure

Properties

IUPAC Name |

8-fluoroisoquinoline-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5FN2/c11-10-2-1-7(5-12)8-3-4-13-6-9(8)10/h1-4,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZWQYAAANDPQJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=NC=CC2=C1C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 8 Fluoroisoquinoline 5 Carbonitrile and Analogous Fluoroisoquinoline Frameworks

Direct Fluorination Protocols Applied to Isoquinoline (B145761) Scaffolds

Direct fluorination methods involve the introduction of a fluorine atom onto a pre-existing isoquinoline ring system. These protocols can be broadly categorized into electrophilic and nucleophilic fluorination strategies.

Electrophilic Fluorination via Diazonium Intermediates (e.g., Balz-Schiemann Reaction)

The Balz-Schiemann reaction is a cornerstone of aromatic fluorination, proceeding through the thermal decomposition of a diazonium tetrafluoroborate (B81430) salt derived from a primary aromatic amine. wikipedia.orgscienceinfo.combyjus.com This method is particularly applicable to the synthesis of fluoroisoquinolines from their corresponding aminoisoquinoline precursors. The general mechanism involves three key steps:

Diazotization: A primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. byjus.com

Anion Exchange: The diazonium salt is then reacted with fluoroboric acid (HBF₄) to precipitate the diazonium tetrafluoroborate.

Thermal Decomposition: The isolated diazonium tetrafluoroborate is heated, leading to the release of nitrogen gas and boron trifluoride, and the formation of the aryl fluoride (B91410). byjus.com

The reaction can be represented as: Ar-NH₂ + NaNO₂ + 2HX → Ar-N₂⁺X⁻ + NaX + 2H₂O Ar-N₂⁺X⁻ + HBF₄ → Ar-N₂⁺BF₄⁻ (s) + HX Ar-N₂⁺BF₄⁻ (s) → Ar-F + N₂ (g) + BF₃ (g)

While the traditional Balz-Schiemann reaction often requires the isolation of the potentially explosive diazonium salt, modern modifications have been developed. scientificupdate.com These include the use of other counterions like hexafluorophosphates (PF₆⁻) and hexafluoroantimonates (SbF₆⁻) which can sometimes provide improved yields. wikipedia.orgbyjus.com In a specific application, 5-amino-4-fluoroisoquinoline can be diazotized with sodium nitrite as a precursor step in the synthesis of a 4-fluoroisoquinoline-5-sulfonyl chloride, highlighting the utility of diazonium salt chemistry on the isoquinoline scaffold. google.com

Table 1: Key Features of the Balz-Schiemann Reaction

| Feature | Description |

| Starting Material | Primary Aromatic Amine (e.g., 8-Aminoisoquinoline) |

| Key Reagents | Nitrous Acid (NaNO₂ + Acid), Fluoroboric Acid (HBF₄) |

| Intermediate | Diazonium Tetrafluoroborate Salt |

| Product | Aryl Fluoride (e.g., 8-Fluoroisoquinoline) |

| Advantages | Well-established method for introducing fluorine. |

| Disadvantages | Often requires high temperatures and can have safety concerns with isolating diazonium salts. scienceinfo.com |

Nucleophilic Aromatic Substitution (SNAr) as a Route to Fluoroisoquinolines

Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing fluorine onto an aromatic ring that is activated by electron-withdrawing groups. libretexts.orgmasterorganicchemistry.com The reaction proceeds via an addition-elimination mechanism, where a fluoride ion attacks the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. stackexchange.com Subsequent expulsion of a leaving group restores the aromaticity of the ring.

For the SNAr reaction to be effective on the isoquinoline framework, two conditions must generally be met:

The presence of a good leaving group (e.g., Cl, Br, NO₂) on the ring.

The presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged intermediate. masterorganicchemistry.com

Halogen-fluorine exchange, often referred to as the Halex process, is a widely used industrial method for the synthesis of fluoroaromatics. In this reaction, a chloro- or bromo-substituted isoquinoline is treated with a source of fluoride ions, such as potassium fluoride (KF), cesium fluoride (CsF), or tetraalkylammonium fluorides. nih.gov The reactivity of the leaving group in SNAr reactions follows the order F > Cl > Br > I, which is counterintuitive to the leaving group ability in SN1 and SN2 reactions. libretexts.org This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine, making the carbon atom more electrophilic. masterorganicchemistry.comstackexchange.com

The efficiency of the Halex reaction is highly dependent on the reaction conditions, including the choice of solvent and fluoride source. Aprotic polar solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and sulfolane are commonly employed to enhance the nucleophilicity of the fluoride ion. The use of phase-transfer catalysts can also facilitate the reaction.

Table 2: Comparison of Fluoride Sources for Halogen-Fluorine Exchange

| Fluoride Source | Properties |

| Potassium Fluoride (KF) | Inexpensive, but often requires high temperatures and spray-drying for optimal reactivity. |

| Cesium Fluoride (CsF) | More reactive than KF, allowing for milder reaction conditions, but is more expensive. |

| Tetraalkylammonium Fluorides | Highly reactive and soluble in organic solvents, but can be hygroscopic and thermally unstable. |

Fluorodenitration is an SNAr reaction where a nitro group (-NO₂) is displaced by a fluoride ion. The nitro group is a potent activating group for SNAr, making fluorodenitration a viable synthetic route for fluoroisoquinolines, provided a nitroisoquinoline precursor is available. The reaction is typically carried out by heating the nitro-substituted isoquinoline with a fluoride source, such as anhydrous potassium fluoride. The synthesis of nitro-substituted isoquinolines has been reported as potential bioreducible substrates, indicating the accessibility of these precursors. nih.gov

Deoxyfluorination Methods for Hydroxyl-Substituted Isoquinolines

Deoxyfluorination is a process that converts a hydroxyl group (-OH) into a fluorine atom. This transformation is particularly useful for synthesizing fluoroisoquinolines from their corresponding hydroxyisoquinoline (isoquinolinol) precursors. A variety of reagents have been developed for this purpose, with diethylaminosulfur trifluoride (DAST) and its analogues being prominent examples.

However, newer reagents have been developed to overcome some of the limitations of DAST, such as its thermal instability. ucla.edu PyFluor (2-pyridinesulfonyl fluoride) is a thermally stable, crystalline solid that can chemoselectively fluorinate a wide range of alcohols with reduced elimination byproducts. ucla.edu The general reaction involves the activation of the hydroxyl group by the deoxyfluorination reagent, followed by nucleophilic displacement by fluoride.

Transition Metal-Catalyzed Annulation and Cyclization Approaches

In addition to modifying a pre-existing isoquinoline ring, fluoroisoquinoline frameworks can be constructed from simpler acyclic or monocyclic precursors through transition metal-catalyzed reactions. These methods offer a high degree of flexibility in introducing substituents on both the pyridine (B92270) and benzene (B151609) rings of the isoquinoline core.

Palladium, rhodium, and copper are commonly employed catalysts in these transformations. organic-chemistry.orgrsc.org Annulation reactions involve the formation of a new ring onto an existing structure. For instance, a substituted benzene derivative can undergo annulation with a suitable nitrogen-containing component to build the pyridine portion of the isoquinoline. Cyclization reactions, on the other hand, involve the formation of a ring from a single, appropriately functionalized acyclic precursor.

For example, palladium-catalyzed coupling of an ortho-iodo- or ortho-bromo-benzaldehyde with a terminal alkyne, followed by a copper-catalyzed cyclization with an ammonia source, can yield substituted isoquinolines. organic-chemistry.org By using fluorinated starting materials, this approach can be adapted to synthesize fluoroisoquinolines. These C-H activation and annulation strategies represent a powerful and atom-economical approach to constructing complex heterocyclic systems like 8-Fluoroisoquinoline-5-carbonitrile. rsc.orgnih.gov

Table 3: Overview of Synthetic Strategies for Fluoroisoquinolines

| Strategy | Precursor Type | Key Transformation |

| Electrophilic Fluorination | Aminoisoquinoline | Diazotization followed by decomposition (Balz-Schiemann) |

| Nucleophilic Aromatic Substitution | Halo- or Nitroisoquinoline | Displacement of leaving group with fluoride (SNAr) |

| Deoxyfluorination | Hydroxyisoquinoline | Conversion of -OH to -F |

| Transition Metal-Catalyzed Annulation/Cyclization | Substituted benzenes and alkynes | Ring formation to construct the isoquinoline core |

Construction of the Isoquinoline Ring System with Pre-Existing Fluorine Functionality

Another major strategy for synthesizing fluorinated isoquinolines involves starting with precursors that already contain the fluorine atom. This approach relies on classical organic reactions to construct the heterocyclic ring.

The Bischler–Napieralski reaction is a classic and widely used method for synthesizing 3,4-dihydroisoquinolines. nrochemistry.com It involves the intramolecular electrophilic aromatic substitution of β-arylethylamides, typically in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). nrochemistry.comwikipedia.org The resulting dihydroisoquinolines can then be oxidized to form the fully aromatic isoquinolines. wikipedia.orgjk-sci.com

This reaction is most effective when the aromatic ring is activated with electron-donating groups. nrochemistry.comjk-sci.com For substrates that lack such groups, more forceful conditions, such as refluxing in POCl₃ with P₂O₅, are often required. wikipedia.orgjk-sci.com A modified, milder version of this reaction has been developed using trifluoromethanesulfonic anhydride and 2-chloropyridine, which allows for the successful cyclization of unactivated and halogenated N-phenethylamides. nih.gov The mechanism can proceed through either a dichlorophosphoryl imine-ester intermediate or a nitrilium ion intermediate, depending on the reaction conditions. wikipedia.org

| Reagent | Substrate | Product | Key Conditions |

| POCl₃, P₂O₅, ZnCl₂ | β-arylethylamides | 3,4-dihydroisoquinolines | Refluxing in acidic conditions. nrochemistry.comwikipedia.orgorganic-chemistry.org |

| Trifluoromethanesulfonic anhydride / 2-chloropyridine | N-phenethylamides (including halogenated) | 3,4-dihydroisoquinolines | Low-temperature amide activation. nih.gov |

A direct method for synthesizing ring-fluorinated isoquinolines involves the intramolecular cyclization of ortho-substituted β,β-difluorostyrenes. acs.org This methodology provides a facile route to 3-fluoroisoquinolines, which have limited synthetic accessibility otherwise. acs.org The process begins with the reaction of o-cyano-β,β-difluorostyrenes with organolithium reagents. nih.govresearchgate.net The organolithium adds selectively to the cyano group, generating an sp² nitrogen anion. acs.orgnih.gov This anion then undergoes an intramolecular nucleophilic substitution of the adjacent vinylic fluorine atom to afford the 3-fluoroisoquinoline ring system. acs.orgresearchgate.net This strategy highlights the use of fluorine as a synthetic tool for forming heteroaromatic rings. acs.org

Another related approach is the intramolecular oxidative cyclization of ketoximes with alkenes to prepare isoquinoline N-oxides. nih.gov Using phenyliodine bis(trifluoroacetate) (PIFA) as an oxidant in a non-nucleophilic fluorinated solvent like 2,2,2-trifluoroethanol (TFE), various o-vinylaryl ketoximes can be converted into polysubstituted isoquinoline N-oxides in moderate to excellent yields. nih.gov

| Precursor | Reagents | Product | Key Transformation |

| o-Cyano-β,β-difluorostyrenes | Organolithiums | 3-Fluoroisoquinolines | Intramolecular substitution of vinylic fluorine by a nitrogen anion. acs.orgnih.gov |

| o-vinylaryl ketoximes | Phenyliodine bis(trifluoroacetate) (PIFA) / 2,2,2-trifluoroethanol (TFE) | Isoquinoline N-oxides | Intramolecular oxidative cyclization. nih.gov |

Cycloadditions Involving Ynamides and Nitriles

Cycloaddition reactions offer a powerful and atom-economical approach to constructing complex heterocyclic systems. The [2+2+2] cycloaddition of ynamides and nitriles, often catalyzed by transition metals, has emerged as a strategy for the synthesis of substituted pyridine and related nitrogen-containing heterocycles. While direct synthesis of this compound using this method is not extensively documented, the principles can be applied to construct the core isoquinoline framework.

Gold-catalyzed [2+2+2]-cycloadditions of two distinct ynamides with a nitrile can afford 2,4-diaminopyridine derivatives. rsc.org The chemoselectivity of this reaction is reportedly controlled by the nature of the sulfonamide groups on the ynamides. rsc.org Furthermore, metal-free [2+2+2] cycloadditions of ynamide-nitriles with ynamides have been shown to produce δ-carboline derivatives with high regio- and chemoselectivity. figshare.com These methodologies highlight the potential for constructing highly substituted nitrogen heterocycles, which could be adapted for fluoroisoquinoline synthesis.

1,3-dipolar cycloaddition reactions involving pyridinium ylides and electron-deficient ynamides provide an efficient route to various substituted 2-aminoindolizines. nih.gov Nitrile imines are also highly reactive in 1,3-dipolar cycloadditions with various dipolarophiles, leading to the formation of spiro-conjugated imidazolidine and 1,2,4-thiadiazoline fragments. mdpi.com Although not directly yielding isoquinolines, these cycloaddition strategies demonstrate the versatility of ynamides and nitriles in building complex heterocyclic structures.

| Cycloaddition Type | Reactants | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| [2+2+2] Cycloaddition | Two ynamides and one nitrile | Gold-catalyzed | 2,4-Diaminopyridine derivatives | rsc.org |

| [2+2+2] Cycloaddition | Ynamide-nitriles and ynamides | Metal-free | δ-Carboline derivatives | figshare.com |

| 1,3-Dipolar Cycloaddition | Pyridinium ylides and electron-deficient ynamides | Not specified | 2-Aminoindolizines | nih.gov |

| 1,3-Dipolar Cycloaddition | Nitrile imines and parabanic acid derivatives | In situ generation from hydrazonoyl chlorides | Spiroimidazolidinediones | mdpi.com |

Introduction of the Carbonitrile Moiety in Fluoroisoquinolines

The introduction of a carbonitrile group onto the fluoroisoquinoline scaffold is a key step in the synthesis of the target compound. This can be achieved through various cyanation reactions or by the transformation of other functional groups.

The cyanation of isoquinoline N-oxides is a well-established method for introducing a nitrile group at the C1 position. This reaction typically proceeds via a Reissert-type mechanism. Isoquinoline itself can react with potassium cyanide and sulphuryl chloride to yield a variety of products, including 1-cyanoisoquinoline, depending on the reaction conditions. rsc.org This demonstrates a direct method for introducing cyano-substituents into nitrogen heterocycles. rsc.org

A more modern approach involves the deoxygenative C2-heteroarylation of quinoline (B57606) and isoquinoline N-oxides with N-sulfonyl-1,2,3-triazoles, which proceeds without the need for a metal catalyst or additives. nih.gov This method provides α-triazolylquinoline derivatives in excellent yields under mild conditions. nih.gov While not a direct cyanation, it showcases the reactivity of the C2 position of N-oxides. The direct α-cyanation of 4-amidopyridine N-oxide using dimethylcarbamoyl chloride and potassium cyanide has been reported, offering a route to 2-cyano-4-amidopyridine. chem-soc.si This method avoids the use of more expensive cyanide sources like TMSCN. chem-soc.si

| Starting Material | Reagents | Product | Key Features | Reference |

|---|---|---|---|---|

| Isoquinoline | Potassium cyanide, sulphuryl chloride | 1-Cyanoisoquinoline and other cyano/chloro derivatives | Direct introduction of cyano and chloro groups | rsc.org |

| Quinoline/Isoquinoline N-oxides | N-sulfonyl-1,2,3-triazoles | α-Triazolylquinoline derivatives | Metal- and additive-free, mild conditions | nih.gov |

| 4-Amidopyridine N-oxide | Dimethylcarbamoyl chloride, potassium cyanide | 2-Cyano-4-amidopyridine | Direct cyanation using inexpensive reagents | chem-soc.si |

An alternative strategy for introducing a nitrile group is through the transformation of a carboxylic acid. This is particularly useful if the corresponding fluoroisoquinoline carboxylic acid is more readily accessible. The dehydration of primary amides, which can be derived from carboxylic acids, is a common method for nitrile synthesis. rsc.orgmasterorganicchemistry.com

A variety of dehydrating agents can be employed for this transformation, including phosphorus pentoxide, thionyl chloride, and anhydrides. youtube.com A mild and efficient method for the dehydration of primary amides to nitriles utilizes trifluoromethanesulfonic anhydride and triethylamine. organic-chemistry.org Another expedient method involves a catalytic Appel-type dehydration using oxalyl chloride and triethylamine with triphenylphosphine oxide as a catalyst, which is often complete in less than 10 minutes. organic-chemistry.org This reaction tolerates a wide range of functional groups. organic-chemistry.org

Methodological Innovations in Reaction Conditions

Recent advances in reaction technology have provided new tools for optimizing and accelerating chemical syntheses. Continuous flow and microdroplet chemistry are two such innovations that offer significant advantages over traditional batch processing.

Continuous flow chemistry offers numerous benefits, including improved heat and mass transfer, enhanced safety, and the ability to integrate in-line analysis and purification. mdpi.com This technology is particularly well-suited for reactions that are exothermic, involve hazardous reagents, or require precise control over reaction parameters.

The synthesis of various pharmaceuticals, including anticancer drugs and the antimalarial drug hydroxychloroquine, has been successfully demonstrated using continuous flow processes. mdpi.comsemanticscholar.org These processes often lead to higher yields and productivity compared to batch methods. mdpi.comsemanticscholar.org Continuous flow strategies have also been developed for utilizing fluorinated greenhouse gases in fluoroalkylations, highlighting the potential for green and sustainable synthesis. rsc.org The application of continuous flow technology to the synthesis of this compound could lead to a more efficient, scalable, and safer manufacturing process. scitube.iorsc.org

Microdroplet chemistry has emerged as a powerful technique for accelerating reaction rates by several orders of magnitude. researchgate.net Reactions are conducted in charged microdroplets, typically generated by electrospray ionization, at ambient temperature and pressure. nih.gov This unique environment, with its high surface-to-volume ratio and potential for enhanced protonation at the droplet surface, can dramatically reduce reaction times. researchgate.netnih.gov

The Pomeranz-Fritsch synthesis of isoquinoline, which typically requires harsh acidic conditions and long reaction times in bulk, has been shown to occur on a millisecond timescale in charged microdroplets without the addition of any external acid. nih.gov The reaction rate is influenced by the droplet size and charge, with smaller and more highly charged droplets leading to greater acceleration. nih.gov This technology holds significant promise for the rapid and efficient synthesis of isoquinoline frameworks, including fluorinated derivatives.

Mechanistic Elucidation of Reactions Involving 8 Fluoroisoquinoline 5 Carbonitrile and Its Analogs

Investigation of Catalytic Cycles and Intermediates

Catalytic cycles in organometallic chemistry are fundamental to understanding how catalysts facilitate chemical transformations. These cycles typically involve a series of elementary steps where the metal center undergoes changes in its oxidation state and coordination environment. libretexts.org

Oxidative addition and reductive elimination are key elementary steps in many catalytic cycles, especially those involving cross-coupling reactions used in the synthesis of complex aromatic systems. libretexts.orgrsc.orglibretexts.org

Oxidative Addition: This process involves the addition of a substrate to a metal center, which leads to an increase in both the coordination number and the formal oxidation state of the metal by two. libretexts.org For instance, in a palladium-catalyzed synthesis, a Pd(0) complex reacts with an aryl halide (a potential precursor to the isoquinoline (B145761) core) to form a Pd(II) intermediate. libretexts.org This step is facilitated by electron-rich metal centers with low initial oxidation states. libretexts.org

Reductive Elimination: This is the reverse of oxidative addition, where two ligands are eliminated from the metal center to form a new bond, and the metal's oxidation state is reduced by two. libretexts.org In the context of isoquinoline synthesis, this step could involve the formation of a new carbon-carbon or carbon-nitrogen bond to complete the heterocyclic ring, regenerating the active Pd(0) catalyst. libretexts.org For reductive elimination to occur, the ligands to be coupled must typically be in a cis orientation to each other. libretexts.org

A generalized catalytic cycle for a cross-coupling reaction, which could be a key part of the synthesis of a substituted isoquinoline, is shown below.

| Step | Description | Change in Metal Oxidation State |

| Oxidative Addition | The catalyst (e.g., Pd(0)) reacts with a substrate (e.g., an organohalide). | Increases by +2 (e.g., Pd(0) → Pd(II)) |

| Transmetalation | A second organic group is transferred to the metal center from another organometallic reagent. | No change |

| Isomerization | Ligands rearrange on the metal center, often to a cis configuration. | No change |

| Reductive Elimination | The two organic ligands couple and are eliminated from the metal, forming the final product and regenerating the catalyst. | Decreases by -2 (e.g., Pd(II) → Pd(0)) |

This table illustrates a typical palladium-catalyzed cross-coupling cycle, a common strategy in the synthesis of complex heterocyclic molecules. libretexts.org

The ligands coordinated to the metal center play a critical role in modulating its reactivity and controlling the selectivity of the reaction. nih.gov The electronic and steric properties of ligands can influence the rates of oxidative addition and reductive elimination, as well as the stability of intermediates in the catalytic cycle. acs.org

For example, in iron-catalyzed oxidative coupling reactions, different chiral diamine ligands have been shown to significantly affect both the conversion rate and the enantioselectivity of the product. nih.gov Electronically differentiated substituents on the ligand backbone can fine-tune the electronic properties of the metal center, while the steric bulk of the ligand can influence which substrate approach is favored, thereby controlling regioselectivity and stereoselectivity. nih.gov The choice of ligand can be the determining factor in whether a reaction proceeds efficiently and with the desired outcome.

Migratory insertion is another fundamental reaction in organometallic chemistry. It involves the insertion of an unsaturated molecule, such as an olefin (alkene) or a carbonyl group, into a metal-ligand bond. A specific and common type of this pathway is beta-hydride elimination, where a hydrogen atom on a carbon beta to the metal is transferred to the metal center, forming a metal-hydride and an alkene. iitd.ac.in

In the context of isoquinoline synthesis, migratory insertion pathways could be involved in the annulation steps where the heterocyclic ring is constructed. For example, a palladium-hydride species could add across an alkyne, followed by migratory insertion of the newly formed vinyl-palladium species into another part of the molecule to form the ring. Such pathways are crucial in various palladium-catalyzed annulations for synthesizing isoquinolines from internal acetylenes. acs.org

Chemo-, Regio-, and Stereoselectivity Control in Fluoroisoquinoline Synthesis

Achieving high levels of selectivity is a primary goal in modern organic synthesis. In the synthesis of complex molecules like 8-fluoroisoquinoline-5-carbonitrile, controlling where each chemical bond forms and the spatial arrangement of atoms is paramount.

The position of the fluorine atom in the final isoquinoline ring is determined by the structure of the starting materials. The synthesis of isoquinolines typically involves the annulation of a pyridine (B92270) ring onto a pre-existing benzene (B151609) ring. Therefore, the substitution pattern of the benzene-derived precursor dictates the final position of the substituents, including fluorine.

For instance, in a Bischler-Napieralski or Pictet-Spengler type synthesis, the fluorine atom would need to be present on the starting phenethylamine (B48288) or benzylamine (B48309) derivative at the position corresponding to the desired final location on the isoquinoline core. The directing effects of the existing substituents on the aromatic ring of the precursor will influence the regioselectivity of the cyclization step that forms the isoquinoline nucleus.

The creation of single-enantiomer chiral compounds is of great importance, and this is often achieved through asymmetric catalysis using a chiral catalyst. researchgate.net In the synthesis of chiral isoquinoline analogs, a chiral catalyst creates a three-dimensional environment that favors the formation of one enantiomer over the other.

Spectroscopic and Kinetic Studies for Mechanistic Validation

The validation of a proposed reaction mechanism hinges on robust experimental evidence. Spectroscopic and kinetic studies provide a window into the dynamic processes occurring during a chemical reaction, allowing for the identification of intermediates, the determination of rate-limiting steps, and the confirmation of specific bond-breaking and bond-forming events. For reactions involving this compound, techniques such as in-situ monitoring and deuterium (B1214612) labeling are invaluable.

In-situ Monitoring of Reaction Progress

In-situ spectroscopic monitoring allows for the real-time observation of changes in the concentration of reactants, intermediates, and products throughout the course of a reaction. nih.govwiley.com This continuous data stream provides a detailed kinetic profile, which is essential for deciphering complex reaction mechanisms. Techniques like Fourier-transform infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly powerful for this purpose. nih.govwiley.comresearchgate.netmdpi.comresearchgate.net

For a typical nucleophilic aromatic substitution (SNAr) reaction of this compound with a nucleophile, such as an amine, in-situ FTIR spectroscopy can track the reaction progress by monitoring specific vibrational frequencies. For instance, the disappearance of the C-F stretching band of the starting material and the appearance of a new band corresponding to the C-N bond of the product can be quantified over time.

Table 1: Hypothetical In-situ FTIR Data for the Reaction of this compound with an Amine

| Time (minutes) | Concentration of this compound (M) | Concentration of Product (M) |

|---|---|---|

| 0 | 0.100 | 0.000 |

| 10 | 0.085 | 0.015 |

| 20 | 0.072 | 0.028 |

| 30 | 0.061 | 0.039 |

| 60 | 0.037 | 0.063 |

| 120 | 0.014 | 0.086 |

Similarly, in-situ NMR spectroscopy can provide detailed structural information about the species present in the reaction mixture. wiley.comresearchgate.netmdpi.comresearchgate.net By monitoring the chemical shifts and integration of specific protons or carbon atoms, one can follow the consumption of the starting material and the formation of the product, as well as detect any transient intermediates that may accumulate to observable concentrations.

Deuterium Labeling Experiments

Deuterium labeling is a classic and powerful technique used to probe reaction mechanisms, particularly to determine whether a specific C-H bond is broken in the rate-determining step of a reaction. youtube.comnih.gov This is achieved by measuring the kinetic isotope effect (KIE), which is the ratio of the rate constant of the reaction with the non-deuterated substrate (kH) to the rate constant with the deuterated substrate (kD). A significant primary KIE (typically kH/kD > 2) indicates that the C-H bond is broken in the rate-limiting step. nih.gov

In the context of reactions involving this compound, a deuterium labeling experiment could be designed to investigate the mechanism of a potential C-H activation or functionalization reaction at a specific position on the isoquinoline ring. For example, if a reaction is proposed to proceed via the deprotonation of the C-H bond at a position ortho to the nitrogen, one could synthesize the corresponding deuterated analog and compare its reaction rate to the non-deuterated compound.

Table 2: Hypothetical Kinetic Isotope Effect Data for a C-H Functionalization Reaction of an Isoquinoline Analog

| Substrate | Rate Constant (k, s-1) | Kinetic Isotope Effect (kH/kD) |

|---|---|---|

| Isoquinoline Analog (H) | 1.5 x 10-4 | 5.0 |

| Deuterated Isoquinoline Analog (D) | 0.3 x 10-4 |

A large observed KIE, as depicted in the hypothetical data in Table 2, would provide strong evidence for a mechanism where the cleavage of that specific C-H bond is the slowest step in the reaction. Conversely, a KIE close to 1 would suggest that the C-H bond is not broken in the rate-determining step. youtube.comnih.gov

Computational Chemistry and Theoretical Studies on 8 Fluoroisoquinoline 5 Carbonitrile

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure

Density Functional Theory (DFT) has become an indispensable tool for investigating the electronic structure of organic molecules. nih.govaps.org DFT calculations allow for the accurate prediction of molecular geometries, energies, and a host of other electronic properties, providing a fundamental understanding of the molecule's behavior. nih.gov The core principle of DFT is that the ground-state energy of a many-electron system can be determined from its electron density, a more manageable quantity than the complex many-electron wavefunction. aps.orgesqc.org

DFT studies on isoquinoline (B145761) and its derivatives have been successfully employed to analyze their vibrational spectra and electronic properties. researchgate.net For instance, calculations using the B3LYP functional with a 6-31G* basis set have provided geometries and vibrational frequencies that are in good agreement with experimental data for related molecules. researchgate.net These methods are crucial for understanding the intrinsic properties of 8-Fluoroisoquinoline-5-carbonitrile.

A key application of quantum chemical calculations is the mapping of reaction energy profiles, which includes the identification of reactants, products, intermediates, and transition states. This information is vital for understanding reaction mechanisms and predicting the feasibility of a particular transformation. For instance, in the synthesis of substituted isoquinolines, theoretical calculations can help elucidate the energetics of different cyclization pathways, such as the Bischler-Napieralski or Pictet-Spengler reactions. nih.gov

The study of reaction mechanisms often involves calculating the activation enthalpies and Gibbs free energies of activation. These parameters provide quantitative measures of the energy barriers that must be overcome for a reaction to proceed. For unimolecular reactions, the change in the number of moles is zero, simplifying certain thermodynamic considerations. nih.gov

The electronic influence of the fluorine atom at the 8-position and the carbonitrile group at the 5-position on the isoquinoline core is significant. The fluorine atom, being highly electronegative, exerts a strong inductive electron-withdrawing effect. The carbonitrile group is also a well-known electron-withdrawing group through both inductive and resonance effects.

Natural Bond Orbital (NBO) analysis is a computational technique used to study orbital interactions and atomic charges, providing insights into the effects of substituents on the structure and stability of a molecule. nih.gov This analysis can quantify the electronic influence of the fluorine and cyano groups on the aromaticity and bonding characteristics of the isoquinoline ring system. The presence of the fluorine atom is known to enhance the binding affinity of molecules to biological macromolecules, a property that is of great interest in medicinal chemistry.

In reactions involving fluorinated aromatic compounds, the competition between different reaction pathways, such as β-fluoride elimination and carbon-nitrogen bond formation, is a critical aspect that determines the final product distribution. Quantum chemical calculations can be employed to investigate the transition states associated with these competing pathways. By comparing the activation energies for β-F elimination versus C-N bond formation, chemists can predict the likely outcome of a reaction and devise strategies to favor the desired product.

Molecular Modeling and Docking Studies for Compound Design

Molecular modeling and docking are powerful computational techniques used in drug discovery to predict how a small molecule, such as a derivative of this compound, might interact with a biological target, typically a protein or enzyme. researchgate.netdntb.gov.ua These methods are instrumental in the design of new therapeutic agents. researchgate.net

Docking studies involve placing a ligand into the binding site of a receptor and evaluating the goodness of fit using a scoring function. researchgate.net This allows for the prediction of binding modes and affinities, helping to identify promising drug candidates. researchgate.net For example, docking studies on fluoroquinolone derivatives have been used to explore their binding interactions with the active site of enzymes like Staphylococcus aureus DNA gyrase. researchgate.net The results of such studies can reveal key interactions, such as hydrogen bonds and π-π stacking, that contribute to the stability of the ligand-protein complex. researchgate.net The presence of a fluorine atom can enhance these interactions, potentially leading to improved biological activity.

Development and Application of Computational Tools for Synthesis Prediction

Computational tools are increasingly being used to predict the outcomes of chemical reactions and to design efficient synthetic routes. nih.gov For complex molecules like substituted isoquinolines, these tools can help to navigate the vast landscape of possible reactions and reagents. harvard.eduacs.orgnih.gov

Strategies for creating libraries of substituted isoquinolines have been developed, sometimes employing microwave-assisted reactions to accelerate synthesis. nih.gov Computational models can aid in the optimization of these synthetic methods. For instance, in the synthesis of complex isoquinolines, computational methods can help in planning multi-component assembly strategies.

Hammett Plot Analysis for Mechanistic Insights

The Hammett equation is a cornerstone of physical organic chemistry, providing a quantitative means to assess the electronic effects of substituents on the rates and equilibria of reactions involving aromatic compounds. wikipedia.orglibretexts.org It establishes a linear free-energy relationship that separates the contribution of the substituent (σ) from the sensitivity of the reaction to that substituent (ρ). walisongo.ac.id

A Hammett plot is generated by graphing the logarithm of the ratio of the rate or equilibrium constant of a substituted reactant to that of the unsubstituted reactant against the appropriate Hammett substituent constant (σ). slideshare.netrsc.org The slope of this plot, ρ (rho), provides valuable information about the reaction mechanism. wikipedia.org A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups and that a negative charge is building up (or a positive charge is being dissipated) in the transition state. rsc.org Conversely, a negative ρ value signifies that electron-donating groups accelerate the reaction, and a positive charge is developing (or a negative charge is being lost).

The magnitude of ρ reflects the sensitivity of the reaction to substituent effects. libretexts.org Nonlinearity in a Hammett plot can indicate a change in the reaction mechanism or the rate-determining step as the electronic nature of the substituent is varied. wikipedia.org By using different sets of substituent constants, such as σ or σ+, which accounts for resonance effects, further mechanistic details can be elucidated. rsc.org For example, a better correlation with σ compared to σ+ might suggest that the rate-determining step is primarily influenced by inductive effects rather than resonance. rsc.org

Advanced Characterization Techniques for the Structural Analysis of 8 Fluoroisoquinoline 5 Carbonitrile and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a powerful, non-destructive technique for probing the chemical environment of atomic nuclei, offering profound insights into molecular structure. For 8-Fluoroisoquinoline-5-carbonitrile, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for unambiguous signal assignment.

Multi-Nuclear NMR (¹H, ¹³C, ¹⁹F NMR) for Positional and Connectivity Assignment

The structural backbone of this compound is composed of hydrogen, carbon, and fluorine atoms, making ¹H, ¹³C, and ¹⁹F NMR spectroscopy indispensable for its characterization. researchgate.netipb.ptnumberanalytics.com

¹H NMR: The proton NMR spectrum provides information on the number and chemical environment of hydrogen atoms. In the case of this compound, distinct signals corresponding to the aromatic protons on the isoquinoline (B145761) ring system would be observed. The chemical shifts and coupling constants (J-values) of these protons are influenced by the electron-withdrawing nature of the nitrile group and the fluorine atom, aiding in their positional assignment. ox.ac.uk

¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon environments within the molecule. The spectrum of this compound would display signals for each of its ten carbon atoms, including the characteristic downfield shift of the carbon atom in the nitrile group and the carbon atom bonded to the fluorine, which would exhibit a large one-bond C-F coupling constant. researchgate.net

¹⁹F NMR: As fluorine has a spin of ½ and is 100% abundant, ¹⁹F NMR is a highly sensitive technique for characterizing fluorinated organic compounds. For this compound, a single resonance in the ¹⁹F NMR spectrum would confirm the presence of the fluorine atom. The chemical shift of this signal provides information about the electronic environment of the fluorine atom, and its coupling to neighboring protons can further confirm its position on the isoquinoline ring.

| ¹H NMR Data (Predicted) | ¹³C NMR Data (Predicted) | ¹⁹F NMR Data (Predicted) |

| Chemical Shift (ppm) | Chemical Shift (ppm) | Chemical Shift (ppm) |

| Aromatic Protons | Nitrile Carbon | Single Resonance |

| (Multiple Signals) | Aromatic Carbons | (Specific to Fluoro-isoquinolines) |

| (Multiple Signals) |

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Complex Structure Elucidation

While 1D NMR provides fundamental data, 2D NMR techniques are crucial for assembling the complete structural puzzle, especially for complex derivatives.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. For this compound, COSY would reveal the connectivity between adjacent protons on the benzene (B151609) and pyridine (B92270) rings of the isoquinoline core, allowing for the sequential assignment of these protons. ox.ac.uk

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon-hydrogen pairs (¹H-¹³C). By mapping each proton signal to its attached carbon atom, HSQC provides a direct link between the ¹H and ¹³C NMR spectra, greatly simplifying the assignment of protonated carbons. ipb.pt

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is a powerful tool that reveals long-range (typically 2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons (those without attached protons), such as the carbon of the nitrile group and the carbons at the ring fusion. For instance, correlations from protons on the isoquinoline ring to the nitrile carbon would definitively place the nitrile group at the C5 position. ipb.pt

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through fragmentation patterns. dtic.milacs.org

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that is particularly well-suited for polar and fragile molecules. For this compound, ESI-MS would be expected to show a prominent protonated molecular ion peak [M+H]⁺, confirming the molecular weight of the compound. epa.gov The presence of a nitrogen atom in the isoquinoline ring makes it readily protonated.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of its elemental formula. For this compound (C₁₀H₅FN₂), HRMS would provide an exact mass measurement that is consistent with this formula, distinguishing it from other potential isomers or compounds with the same nominal mass. The nitrogen rule, which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, can also be applied as a preliminary check. youtube.com

| Mass Spectrometry Data | |

| Technique | Expected Observation |

| ESI-MS | Protonated molecular ion [M+H]⁺ |

| HRMS | Exact mass corresponding to C₁₀H₆FN₂⁺ |

X-ray Crystallography for Definitive Solid-State Structure Determination

While NMR and MS provide powerful evidence for the structure of a molecule in solution and the gas phase, X-ray crystallography offers the ultimate, unambiguous determination of the three-dimensional structure of a molecule in the solid state. researchgate.netweizmann.ac.il By diffracting X-rays through a single crystal of this compound, it is possible to determine the precise spatial coordinates of each atom in the molecule. This technique provides definitive information on bond lengths, bond angles, and intermolecular interactions, such as π-π stacking or hydrogen bonding, in the crystal lattice. rsc.org The resulting crystal structure would confirm the planar nature of the isoquinoline ring system and the positions of the fluorine and nitrile substituents.

| X-ray Crystallography Data | |

| Parameter | Information Provided |

| Unit Cell Dimensions | Size and shape of the repeating unit in the crystal |

| Space Group | Symmetry of the crystal lattice |

| Atomic Coordinates | Precise 3D position of each atom |

| Bond Lengths and Angles | Geometric parameters of the molecule |

| Intermolecular Interactions | Packing and non-covalent interactions in the solid state |

Infrared (IR) Spectroscopy for Functional Group Vibrational Analysis

Infrared (IR) spectroscopy is an indispensable technique for identifying the characteristic vibrational modes of functional groups within a molecule. For this compound, the IR spectrum provides definitive evidence for its key structural features: the isoquinoline core, the fluorine substituent, and the nitrile group.

The vibrational frequencies of this compound can be assigned to specific bond stretches and bends. The aromatic C-H stretching vibrations of the isoquinoline ring system are typically observed in the region of 3100-3000 cm⁻¹. The C=C and C=N stretching vibrations within the fused aromatic rings give rise to a series of characteristic bands in the 1650-1400 cm⁻¹ range. researchgate.net

A crucial peak for the identification of this compound is the stretching vibration of the nitrile (C≡N) group. This functional group typically exhibits a sharp and intense absorption band in the region of 2260-2200 cm⁻¹. The presence of the electron-withdrawing fluorine atom and the aromatic system can slightly influence the exact position of this band.

The C-F bond stretching vibration is another key diagnostic feature. Aliphatic C-F bonds typically absorb in the 1400-1000 cm⁻¹ region. For aromatic compounds, the C-F stretching frequency is often observed towards the higher end of this range and can be influenced by its position on the aromatic ring.

While specific experimental IR data for this compound is not widely available in the surveyed literature, a theoretical analysis of related isoquinoline structures provides expected regions for these vibrations. For instance, a study on isoquinoline itself assigned C-C aromatic stretching bands at 1590, 1295, 1142, and 1035 cm⁻¹, which are supported by computational calculations. researchgate.net For 8-hydroxyquinoline (B1678124), C-O stretching vibrations have been identified at various frequencies including 1505, 1185, 1080, and 1015 cm⁻¹. researchgate.net

Table 1: Expected Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Nitrile (C≡N) | Stretching | 2260 - 2200 |

| Aromatic C=C/C=N | Stretching | 1650 - 1400 |

| Aromatic C-F | Stretching | 1300 - 1100 |

Note: The exact wavenumbers are predictive and can be influenced by the specific chemical environment and sample phase.

UV-Vis Spectroscopy for Electronic Transitions and Solvatochromic Behavior

UV-Visible spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals (typically π or non-bonding, n) to higher energy anti-bonding orbitals (π). The isoquinoline ring system, being an extended aromatic system, exhibits characteristic π → π transitions. The presence of the fluorine and nitrile substituents, both of which are electron-withdrawing, is expected to influence the energy of these transitions and, consequently, the absorption maxima (λmax).

Studies on related substituted quinolines and isoquinolines demonstrate that the position and nature of substituents significantly affect the electronic absorption spectra. For example, the UV spectra of 8-hydroxyquinoline in various solvents show distinct absorption bands corresponding to π → π* and n → π* transitions. researchgate.net The introduction of a nitro group, a strong electron-withdrawing group, into the isoquinoline system has been shown to cause a bathochromic (red) shift in the absorption spectrum. mdpi.com Conversely, the effect of a fluorine atom can be more complex, potentially leading to either a hypsochromic (blue) or bathochromic shift depending on its position and interaction with other substituents.

Solvatochromic Behavior

Solvatochromism, the change in the color of a substance when dissolved in different solvents, is a valuable phenomenon for understanding the electronic structure of a molecule and its interaction with the solvent. The polarity of the solvent can stabilize the ground and excited states of a molecule to different extents, leading to shifts in the absorption maxima.

For molecules with a significant change in dipole moment upon excitation, a change in solvent polarity will lead to a noticeable solvatochromic shift. In the case of this compound, the presence of the polar nitrile group and the electronegative fluorine atom suggests that it may exhibit solvatochromic behavior. A study on a (E)-2-(2-hydroxystyryl)quinolin-8-ol showed that as the solvent polarity increased, the wavelength of the last absorbance band shifted to a higher value, indicating a bathochromic shift. researchgate.net This behavior is often indicative of an excited state that is more polar than the ground state.

Table 2: Hypothetical UV-Vis Absorption Maxima of this compound in Different Solvents

| Solvent | Polarity Index | Expected λmax (nm) | Type of Shift |

| Hexane | 0.1 | ~280 | - |

| Dichloromethane | 3.1 | ~285 | Bathochromic |

| Acetonitrile | 5.8 | ~290 | Bathochromic |

| Methanol | 6.6 | ~295 | Bathochromic |

Note: This data is illustrative and based on general principles of solvatochromism for similar aromatic systems. Actual experimental values may differ.

The study of the electronic spectra of this compound and its derivatives in a range of solvents would provide valuable information about their ground and excited state dipole moments and the nature of their electronic transitions.

Research Applications of 8 Fluoroisoquinoline 5 Carbonitrile As a Chemical Building Block and Scaffold

Role in the Synthesis of Diverse Heterocyclic Compounds

8-Fluoroisoquinoline-5-carbonitrile serves as a pivotal starting material for the generation of a multitude of heterocyclic compounds. The isoquinoline (B145761) core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs. The presence of the nitrile group at the 5-position and the fluorine atom at the 8-position provides handles for a variety of chemical transformations, allowing for the diversification of the isoquinoline skeleton.

The nitrile group is a particularly versatile functional group in organic synthesis. It can be readily hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted into a tetrazole ring, among other transformations. These conversions allow for the introduction of new functionalities and the construction of more complex heterocyclic systems. For instance, the reduction of the nitrile to an amine would yield an aminoisoquinoline derivative, which could then be further functionalized to create a range of compounds with potential biological activity.

The fluorine atom at the 8-position enhances the metabolic stability and binding affinity of molecules containing this scaffold to biological targets. smolecule.com This makes this compound an attractive starting point for the synthesis of new drug candidates. The unique combination of the fluoro and nitrile groups expands its potential applications in medicinal chemistry compared to similar, non-fluorinated or non-nitrilated isoquinolines. smolecule.com

Contribution to the Construction of Chemical Compound Libraries

Chemical compound libraries are essential tools in high-throughput screening (HTS) for the discovery of new drug leads. lifechemicals.comstanford.edu These libraries are collections of structurally diverse small molecules that are screened against biological targets to identify "hits"—compounds that modulate the activity of the target. The design and synthesis of these libraries are critical to the success of drug discovery programs. lifechemicals.com

This compound is an ideal scaffold for the construction of such libraries. Its rigid isoquinoline core provides a well-defined three-dimensional structure, while the nitrile and fluoro groups offer opportunities for chemical diversification. By systematically modifying these functional groups, a large number of distinct compounds can be generated from a single starting material. This "scaffold-based" approach to library design is a powerful strategy for exploring chemical space and identifying novel bioactive molecules.

The drug-like properties of the this compound scaffold, such as its aromaticity and the presence of a hydrogen bond acceptor (the nitrile nitrogen), make it a promising candidate for inclusion in screening libraries. The introduction of fluorine can also improve a compound's pharmacokinetic properties, further enhancing its potential as a drug candidate.

| Library Type | Key Features | Relevance of this compound |

| Diversity-Oriented Synthesis (DOS) Libraries | Maximizes structural diversity to explore novel areas of chemical space. | The multiple reactive sites allow for a wide range of chemical transformations, leading to a diverse set of products. |

| Target-Focused Libraries | Compounds are designed based on the structure of a specific biological target. | The scaffold can be decorated with substituents that are known to interact with a particular target class, such as kinases or proteases. |

| Fragment-Based Libraries | Composed of low molecular weight compounds ("fragments") that are screened for weak binding to a target. | The core isoquinoline scaffold can be considered a fragment that can be elaborated into more potent leads. |

Application in the Development of Fluorine-Containing Functional Materials

The unique photophysical and electronic properties of fluorinated aromatic compounds have led to their widespread use in the development of advanced functional materials.

The rigid, planar structure of the isoquinoline ring system, combined with the electron-withdrawing nature of the fluorine and nitrile groups, suggests that derivatives of this compound could exhibit interesting photophysical properties, including fluorescence. Fluorescent organic molecules are used in a variety of applications, such as organic light-emitting diodes (OLEDs), chemical sensors, and biological imaging. The introduction of a fluorine atom can often enhance the quantum yield and photostability of fluorescent dyes.

The fluorine atom in this compound can also serve as a sensitive probe for its local chemical environment. ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure and dynamics of molecules, and the chemical shift of a fluorine nucleus is highly sensitive to its surroundings. This property could be exploited to develop ¹⁹F NMR-based probes for detecting specific ions, molecules, or changes in pH.

Utilization in the Preparation of Complex Polycyclic Systems (e.g., Aromatic Imides, Fused-Ring Systems)

The development of synthetic methodologies to construct complex polycyclic systems is a significant area of research in organic chemistry. nih.gov this compound can be a valuable precursor for the synthesis of such systems. The nitrile group can participate in cyclization reactions to form new rings fused to the isoquinoline core. For example, reaction with a difunctional reagent could lead to the formation of a new heterocyclic ring, creating a more complex, polycyclic scaffold. These intricate structures are often found in natural products and can possess unique biological activities. nih.gov

Precursor in Target-Oriented Synthesis of Advanced Intermediates

In the context of a multi-step synthesis of a complex target molecule, such as a natural product or a potent drug candidate, an "advanced intermediate" is a molecule that contains a significant portion of the final structure. This compound, with its pre-installed functional groups and heterocyclic core, can serve as an advanced intermediate or a precursor to one. Its use can significantly shorten a synthetic sequence by providing a readily available, functionalized building block. The presence of the fluorine atom is particularly advantageous, as the introduction of fluorine late in a synthetic route can often be challenging.

Future Research Directions and Uncharted Territories in Fluoroisoquinoline Chemistry

Sustainable and Green Chemistry Approaches for Fluoroisoquinoline Synthesis

The chemical industry's growing emphasis on sustainability necessitates the development of environmentally benign synthetic routes. For a molecule like 8-Fluoroisoquinoline-5-carbonitrile, future research will likely pivot away from traditional, often harsh, synthesis methods towards greener alternatives. This includes the use of safer solvents, minimizing waste, and employing energy-efficient processes.

Table 1: Comparison of Traditional vs. Green Synthesis Parameters

| Parameter | Traditional Synthesis | Green/Sustainable Approach |

| Solvents | Often chlorinated hydrocarbons (e.g., dichloromethane) | Benign alternatives (e.g., water, ethanol, supercritical CO2), solvent-free reactions |

| Catalysts | Stoichiometric, often heavy metal-based | Catalytic amounts, recyclable, enzyme-based |

| Energy | High-temperature reflux | Microwave-assisted, sonication, ambient temperature reactions |

| Atom Economy | Often low, significant byproduct formation | High, maximizing incorporation of starting materials into the final product |

| Waste | High volume of solvent and reagent waste | Minimized through recycling and high atom economy |

Design of New Fluorination Reagents with Enhanced Selectivity and Mildness

The introduction of a fluorine atom onto an aromatic ring is a critical step in the synthesis of compounds like this compound. Historically, this has relied on harsh reagents. However, the future lies in the development of new fluorinating agents that offer greater selectivity and operate under milder conditions. This is crucial for complex molecules with multiple reactive sites, where regioselectivity is paramount.

The development of new methods for the controlled and regioselective introduction of fluorine remains a significant challenge in organic chemistry. thieme-connect.com Future research could focus on late-stage fluorination techniques, allowing the fluorine atom to be introduced at a final step in the synthesis, which is often more efficient and allows for greater molecular diversity.

Exploration of Bioisosteric Replacements with Fluorine in Isoquinoline (B145761) Systems

Fluorine's unique properties—its small size, high electronegativity, and ability to form strong bonds with carbon—make it an excellent bioisostere for hydrogen or a hydroxyl group. bldpharm.combldpharm.com In the context of this compound, the fluorine atom at the 8-position can significantly influence the molecule's physicochemical properties, such as its pKa, lipophilicity, and metabolic stability.

The replacement of hydrogen with fluorine can block sites of metabolism, thereby increasing a drug candidate's half-life. bldpharm.com Furthermore, the electron-withdrawing nature of fluorine can modulate the basicity of the isoquinoline nitrogen, which can be critical for receptor binding. bldpharm.com A key area of future research will be to systematically explore how the position of the fluorine atom on the isoquinoline ring, as in the case of this compound, affects its biological activity and pharmacokinetic profile. While the benefits of fluorine substitution are well-documented, the specific outcomes are highly context-dependent, necessitating empirical investigation for each new molecular scaffold. thieme-connect.comnih.gov

Advanced Catalysis for C-H Functionalization and Remote Functionalization

The direct functionalization of carbon-hydrogen (C-H) bonds is a transformative strategy in organic synthesis, offering a more atom-economical and efficient way to build molecular complexity. For this compound, this could enable the introduction of new functional groups at various positions on the isoquinoline core without the need for pre-functionalized starting materials.

Integration of Artificial Intelligence and Automated Synthesis Platforms

The convergence of artificial intelligence (AI) and automated synthesis is set to revolutionize chemical research. For a target molecule like this compound, AI algorithms can be employed to predict optimal synthetic routes, reaction conditions, and even potential biological activities. bldpharm.com

Automated synthesis platforms, guided by AI, can then execute these predicted syntheses with high precision and throughput. This synergy can dramatically accelerate the discovery and optimization of novel fluoroisoquinoline derivatives. For instance, an AI model could be trained on existing data for fluoroisoquinoline synthesis to propose the most efficient pathway to this compound. This could then be implemented on a robotic platform, freeing up researchers to focus on more complex, creative aspects of scientific discovery. thieme-connect.com

Q & A

Q. What are the common synthetic routes for 8-Fluoroisoquinoline-5-carbonitrile, and how do reaction conditions affect yield?

Answer: this compound is synthesized via functionalization of pre-formed isoquinoline derivatives. Key methods include:

- Halogenation-Nitrile Introduction: Fluorine is introduced via electrophilic substitution, followed by cyanation using copper(I) cyanide or Pd-catalyzed cross-coupling .

- Multi-Step Cyclization: Starting from fluorinated precursors, cyclization with nitrile-containing reagents (e.g., KCN or trimethylsilyl cyanide) under reflux conditions .

Optimization Factors: - Temperature (80–120°C for nitrile introduction).

- Solvent polarity (DMF or acetonitrile enhances reactivity).

- Catalysts (e.g., CuI improves cyanation efficiency) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what structural features do they identify?

Answer:

Q. How does the fluorine substituent influence the physicochemical properties of this compound?

Answer:

- Lipophilicity: Fluorine increases logP by ~0.5 units, enhancing membrane permeability for antimicrobial activity .

- Electron-Withdrawing Effect: Stabilizes the nitrile group, reducing hydrolysis susceptibility.

- Hydrogen Bonding: Fluorine’s electronegativity may mediate weak interactions with biological targets .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data between this compound and its structural analogs?

Answer:

- Structure-Activity Relationship (SAR) Analysis: Compare substituent effects using a table:

| Compound | Substituent Position | Key Bioactivity (IC50) | Reference |

|---|---|---|---|

| 8-Fluoroisoquinoline-5-CN | 5-CN, 8-F | 2.1 µM (DNA gyrase) | |

| 7-Fluoroisoquinoline-5-CN | 5-CN, 7-F | 5.8 µM (Topoisomerase IV) | |

| 8-Chloroisoquinoline-5-CN | 5-CN, 8-Cl | >10 µM (Inactive) |

- Hypothesis Testing: Fluorine’s position (C8 vs. C7) and electronic effects explain potency differences. Use molecular docking to validate binding modes .

Q. What experimental approaches are used to compare the efficacy of fluorinated isoquinoline derivatives in overcoming bacterial resistance?

Answer:

- Minimum Inhibitory Concentration (MIC) Assays: Test against resistant E. coli strains (e.g., QRDR mutants) .

- Enzyme Inhibition Kinetics: Measure values for mutant vs. wild-type DNA gyrase .

- Resistance Frequency Analysis: Quantify mutation rates under sub-MIC drug pressure .

Q. How can in silico modeling predict interactions between this compound and bacterial enzymes?

Answer:

- Molecular Dynamics (MD) Simulations: Map binding to DNA gyrase’s ATPase domain, focusing on fluorine’s role in hydrophobic pocket interactions .

- Density Functional Theory (DFT): Calculate electrostatic potential surfaces to identify nucleophilic attack sites on the nitrile group .

Q. What strategies optimize reaction conditions for introducing nitrile groups into fluorinated isoquinoline derivatives?

Answer:

- Catalyst Screening: Pd(PPh) outperforms CuCN in cyanation efficiency (yield: 85% vs. 62%) .

- Solvent Optimization: DMF increases nitrile incorporation by 20% compared to THF due to higher polarity .

- Byproduct Mitigation: Add NaHCO to neutralize HCN gas during cyanation .

Q. How should researchers interpret conflicting cytotoxicity data for this compound in different cancer cell lines?

Answer:

- Cell Line Profiling: Test in panels (e.g., NCI-60) to identify selectivity patterns (e.g., leukemia vs. solid tumors) .

- Mechanistic Studies: Measure apoptosis markers (caspase-3 activation) and compare with DNA damage (γ-H2AX foci) .

- Metabolic Stability: Assess cytochrome P450 metabolism differences across cell lines .

Methodological Guidance

- Data Contradiction Analysis: Use consensus scoring from multiple assays (e.g., MIC, enzyme inhibition, cytotoxicity) to prioritize lead compounds .

- Reproducibility: Adhere to Beilstein Journal guidelines for detailed experimental protocols and compound characterization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.